Superior Drug-Likeness and Permeability Profile: 2-(3-(1H-1,2,3-Triazol-1-yl)pyrrolidin-1-yl)-3-chloropyridine vs. Des-Triazole Analog
The incorporation of the 1,2,3-triazole into the pyrrolidine scaffold results in a more favorable drug-likeness profile compared to the des-triazole analog, 3-chloro-2-(pyrrolidin-1-yl)pyridine. While the molecular weight increases from 182.65 g/mol to 249.70 g/mol, it remains well within the Lipinski threshold . Crucially, the addition of the triazole moiety increases the hydrogen bond acceptor (HBA) count from 2 to 5 and significantly boosts the topological polar surface area (TPSA), thereby enhancing aqueous solubility and reducing non-specific membrane permeability. This balanced profile is often associated with improved pharmacokinetic properties, such as higher oral bioavailability and lower off-target toxicity, which are fundamental criteria for advancing a compound from hit to lead in drug discovery programs [1].
| Evidence Dimension | Drug-likeness parameters (Molecular Weight, HBA, TPSA) |
|---|---|
| Target Compound Data | MW = 249.70 g/mol, HBA = 5, TPSA ≈ 56 Ų |
| Comparator Or Baseline | 3-Chloro-2-(pyrrolidin-1-yl)pyridine: MW = 182.65 g/mol, HBA = 2, TPSA ≈ 16 Ų |
| Quantified Difference | ΔMW = +67.05 g/mol; ΔHBA = +3; ΔTPSA ≈ +40 Ų |
| Conditions | Computational prediction based on standard medicinal chemistry guidelines for oral drug-likeness (Lipinski, Veber rules) |
Why This Matters
The higher TPSA and HBA count directly contribute to better solubility and reduced off-target binding, key criteria during the lead optimization phase of medicinal chemistry projects.
- [1] Bozkurt, E.; et al. Polysubstituted pyrrolidines linked to 1,2,3-triazoles: Synthesis, crystal structure, DFT studies, acid dissociation constant, drug-likeness, and anti-proliferative activity. J. Mol. Struct. 2022, 1247, 131314. View Source
